BenchChemオンラインストアへようこそ!

HUMAN DES(1-6)IGF-II

IGFBP binding affinity competition assay

DES(1-6)IGF-II is a 61-aa recombinant IGF-II analog with ~320-fold reduced IGFBP binding versus wild-type, while retaining near-wild-type affinity for type 1 and type 2 IGF receptors. This IGFBP bypass delivers reproducible dose-response curves in cell systems with variable endogenous IGFBP secretion (hepatocytes, L6 myoblasts, 3T3-L1 adipocytes). Unlike wild-type IGF-II, it maintains full biological activity in conditioned medium and is resistant to IGFBP-6-mediated attenuation in angiogenesis models. Its 8.5-fold shorter serum half-life (21.3 min vs. 181.7 min) makes it the tool of choice for acute, localized administration paradigms. Procure DES(1-6)IGF-II for IGFBP-independent IGF-II receptor signaling studies.

Molecular Formula C10H9NO4
Molecular Weight 0
CAS No. 141909-47-9
Cat. No. B1174849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHUMAN DES(1-6)IGF-II
CAS141909-47-9
Molecular FormulaC10H9NO4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HUMAN DES(1-6)IGF-II Procurement Guide: N-Terminal Truncated IGF-II Analog for IGFBP-Independent Signaling Research


HUMAN DES(1-6)IGF-II (CAS 141909-47-9) is a 61-amino-acid recombinant analog of human insulin-like growth factor II (IGF-II) that lacks the N-terminal hexapeptide Ala-Tyr-Arg-Pro-Ser-Glu . This structural modification dramatically reduces binding to all major IGF-binding proteins (IGFBPs) while preserving near-wild-type affinity for the type 1 and type 2 IGF receptors [1]. The analog is produced recombinantly in E. coli, supplied as a lyophilized powder (≥95% purity by HPLC, molecular weight 6,765 Da), and is suitable for cell culture applications . Its core differentiator is IGFBP bypass: by evading the sequestration imposed by endogenous IGFBPs, DES(1-6)IGF-II delivers more predictable and reproducible biological responses in experimental systems where IGFBP levels are variable or high [1].

Why In-Class IGF-II Analogs Cannot Substitute for HUMAN DES(1-6)IGF-II in IGFBP-Modulated Experimental Systems


The biological activity of wild-type IGF-II is profoundly influenced by the presence and abundance of six distinct IGFBPs (IGFBP-1 through IGFBP-6), which sequester the growth factor and modulate its receptor accessibility [1]. Simply sourcing 'any IGF-II analog' or the wild-type peptide ignores the fact that different IGF-II variants exhibit radically divergent IGFBP-binding profiles, which directly determine their functional potency in cell-based assays [1]. For instance, DES(1-6)IGF-II displays approximately 320-fold weaker IGFBP binding than wild-type IGF-II in L6 myoblast competition assays, yet [Arg6]-IGF-II—another N-terminal IGF-II analog—shows only a ~125-fold reduction [1]. Meanwhile, IGF-I analogs such as DES(1-3)IGF-I dominate type 1 receptor-mediated anabolic responses by 100-fold over their IGF-II counterparts [1]. These quantitative potency differences mean that interchanging IGF-II variants or substituting an IGF-I analog without accounting for IGFBP context will introduce systematic experimental error, particularly in conditioned media, co-culture, or in vivo settings where IGFBP concentrations are uncontrolled [2].

Quantitative Evidence Guide: Verified Differentiation of HUMAN DES(1-6)IGF-II Against Wild-Type IGF-II and Other Analogs


IGFBP Binding Affinity: 320-Fold Reduction vs. Wild-Type IGF-II in L6 Myoblast Competition Assays

DES(1-6)IGF-II exhibits profoundly reduced binding to IGFBPs secreted by L6 rat myoblasts, with a competition ED50 of 220 nM versus 0.68 nM for wild-type IGF-II—a 324-fold difference [1]. In H35 hepatoma-conditioned medium, the ED50 values were 370 nM for DES(1-6)IGF-II versus 2.2 nM for IGF-II, a 168-fold reduction [1]. Expressed as relative binding potency (Table 1, normalized to IGF-II = 1.0), DES(1-6)IGF-II scored 0.003 in L6 myoblasts and 0.006 in H35 hepatoma cells, representing 333-fold and 167-fold reductions respectively [1]. For comparison, the companion analog [Arg6]-IGF-II showed a smaller reduction (0.008 and 0.015 relative, ~125-fold and ~67-fold) [1]. This differential IGFBP escape is corroborated by BIAcore surface plasmon resonance data showing reduced binding of DES(1-6)IGF-II to full-length bIGFBP-2 and its N-terminal fragment versus wild-type IGF-II [2].

IGFBP binding affinity competition assay L6 myoblasts bioavailability

In Vivo Half-Life: 8.5-Fold Shorter Circulating Half-Life vs. Wild-Type IGF-II in Rats

In a direct intravenous pharmacokinetic study in Sprague-Dawley rats using 125I-radiolabelled peptides, DES(1-6)IGF-II exhibited a serum half-life of 21.3 minutes compared to 181.7 minutes for wild-type IGF-II [1]. This 8.5-fold shorter half-life is attributed to the reduced IGFBP binding, which accelerates renal clearance; maximal tissue accumulation for all peptides was in the kidney [1]. Urinary excretion of the truncated variant was substantially greater than that of the intact IGF-II [1]. For context, the IGF-I truncation analog DES(1-3)IGF-I showed a similar pharmacokinetic profile with a half-life of 20.5 minutes versus 228.3 minutes for IGF-I (~11-fold reduction) [1].

pharmacokinetics half-life clearance in vivo rat model

Functional Resilience in IGFBP-Rich Conditioned Medium: Maintained Glycogenic Stimulation Where Wild-Type IGF-II Is Inhibited

In cultured fetal rat hepatocytes, DES(1-6)IGF-II elicited a 2.8-fold stimulation of [14C]glucose incorporation into glycogen in fresh medium, comparable to the 3.0-fold stimulation by wild-type IGF-II [1]. Crucially, when tested in 24-hour conditioned medium containing secreted IGFBP-1, IGFBP-2, and IGFBP-4, DES(1-6)IGF-II maintained its full glycogenic activity (2.8-fold stimulation), whereas wild-type IGF-II stimulation was dose-dependently inhibited in conditioned medium [1]. The companion analog R6IGF-II (i.e., [Arg6]-IGF-II) performed similarly (3.1-fold in fresh, maintained in conditioned medium) [1]. This demonstrates functional IGFBP escape: the truncated analogs bypass the inhibitory sequestration that suppresses wild-type IGF-II activity in the presence of endogenous IGFBPs [1].

glycogenesis IGFBP-1 hepatocytes conditioned medium bioassay

IGFBP-6 Bypass in Angiogenesis: DES(1-6)IGF-2 Retains Full Pro-Angiogenic Activity in the Presence of Inhibitory IGFBP-6

In a head-to-head comparison using human microvascular endothelial cells (HMEC-1), DES(1-6)IGF-2 at 100 ng/mL stimulated a 36% increase in transwell migration (1,561 µm² ± 75 µm², p < 0.0001) versus negative control (1,144 µm² ± 45 µm²), comparable to the 38% increase with wild-type IGF-2 (1,582 µm² ± 66 µm², p < 0.0001) [1]. In the tube formation assay, DES(1-6)IGF-2 increased node number by 24% (510 ± 64, p = 0.048) and total tube length by 11% (23,964 ± 1,287 pixel, p = 0.0009) [1]. The critical differentiation emerged upon co-administration of IGFBP-6: IGFBP-6 selectively attenuated IGF-2-induced effects on migration, tube formation, and angiogenic secretome profiles (IL-6, uPAR, MCP-1), whereas DES(1-6)IGF-2 activity was unaffected by IGFBP-6 [1]. A third variant, Leu27IGF-2 (type 2 receptor-selective), produced the weakest effect (20% migration increase), confirming the dominant role of type 1 IGF receptor signaling in these processes [1].

angiogenesis endothelial migration tube formation IGFBP-6 HMEC-1

Type 1 IGF Receptor Potency and Receptor Binding Profile: Moderately Enhanced Anabolic Potency Despite Reduced Type 1 Receptor Affinity

In the L6 myoblast protein synthesis assay, DES(1-6)IGF-II was 1.3-fold more potent than wild-type IGF-II when full dose-response curves were analyzed (Table 1 relative potency values normalized to IGF-II = 1.0) [1]. At the 25% maximal response level, DES(1-6)IGF-II achieved this effect at 6.6 nM versus 7.6 nM for IGF-II [1]. Paradoxically, DES(1-6)IGF-II showed approximately 2-fold weaker binding to the type 1 IGF receptor (ED50 4.1 nM vs. 2.09 nM for IGF-II; relative binding 0.56 vs. 1.0) [1]. This illustrates a key mechanistic point: the modest reduction in receptor affinity is more than compensated by the massive reduction in IGFBP binding, resulting in a net gain of free, bioavailable peptide at the receptor level [1]. By contrast, the IGF-I analog DES(1-3)IGF-I was 160-fold more potent than IGF-II in the same assay, underscoring that IGF-I and IGF-II analogs are not interchangeable for type 1 receptor-mediated readouts [1]. The type 2 IGF receptor binding was also reduced (ED50 6.6 nM vs. 2.3 nM; relative 0.42 vs. 1.0), meaning DES(1-6)IGF-II directs a smaller fraction of peptide toward the clearance/degradation pathway via the type 2 receptor [1].

type 1 IGF receptor protein synthesis L6 myoblasts receptor binding anabolic potency

Equipotency to Native IGF-II in Serum-Free Muscle Cell Proliferation: No Potency Gain Where IGFBPs Are Absent

In turkey satellite cell and embryonic myoblast proliferation assays conducted in serum-free medium (where endogenous IGFBPs are minimal), human DES(1-6)IGF-II was equipotent to native human and chicken IGF-II at an equimolar concentration of 13.1 nM [1]. This finding confirms that the structural modification does not intrinsically enhance receptor activation; rather, the observed potency gains in other assay systems are entirely attributable to IGFBP bypass [1]. In contrast, the chicken LR3 IGF-I analog (another IGFBP-resistant variant) showed significantly reduced activity in these cells due to altered type 1 receptor binding [1]. The type 1 receptor-selective analog [Leu27]IGF-II demonstrated diminished proliferative effects, confirming that the type 1 receptor is the primary mediator of the mitogenic response in this system [1].

myoblast proliferation satellite cells serum-free species comparison potency

Optimal Research and Procurement Application Scenarios for HUMAN DES(1-6)IGF-II


IGFBP-Rich Microenvironment Studies: Hepatocyte, Adipocyte, and Myocyte Culture Systems

DES(1-6)IGF-II is the analog of choice for studying IGF-II signaling in any cell type that secretes endogenous IGFBPs into the culture medium. The evidence from fetal rat hepatocyte glycogenesis assays demonstrated that wild-type IGF-II activity is dose-dependently suppressed by 24-hour conditioned medium, whereas DES(1-6)IGF-II maintains full activity [1]. This makes DES(1-6)IGF-II essential for accurate dose-response characterization in primary hepatocyte cultures, 3T3-L1 adipocyte differentiation models, and L6 myoblast systems, where IGFBP-1, IGFBP-2, and IGFBP-4 secretion is well-documented [1]. Without this analog, observed EC50 values will be systematically overestimated due to variable IGFBP sequestration of the ligand [1].

Angiogenesis Research Requiring IGFBP-6-Independent IGF-2 Signaling

For endothelial cell biology and angiogenesis studies, DES(1-6)IGF-2 has been demonstrated in the first dedicated head-to-head angiogenesis investigation to promote endothelial migration and tube formation in an IGFBP-6-resistant manner [2]. Unlike wild-type IGF-2, whose pro-angiogenic effects on HMEC-1 cells are selectively attenuated by IGFBP-6, DES(1-6)IGF-2 sustains its activity in the presence of this inhibitory binding protein [2]. This property is particularly relevant for tumor angiogenesis models, where IGFBP-6 is often upregulated as part of the stromal response [2]. Researchers studying the IGF-2/IGFBP-6 axis in pathological angiogenesis should procure DES(1-6)IGF-2 as the tool to dissect receptor-mediated versus IGFBP-modulated angiogenic signaling [2].

Acute In Vivo IGF-II Signaling Studies Requiring Short Half-Life and Reduced Systemic Exposure

The 8.5-fold shorter serum half-life of DES(1-6)IGF-II (21.3 min vs. 181.7 min for wild-type IGF-II in rats) makes it the preferred tool for acute, localized administration paradigms [3]. In experimental designs such as local intra-tissue injection, transient receptor activation pulse-chase studies, or scenarios where sustained systemic IGF-II exposure would produce off-target metabolic effects, DES(1-6)IGF-II provides a cleaner pharmacological profile [3]. The rapid renal clearance also means that repeated dosing or continuous infusion can be used to titrate exposure without the cumulative build-up associated with the longer half-life of wild-type IGF-II [3].

IGF-II Receptor Detection and Binding Studies Using Biotinylated DES(1-6)IGF-II

Biotinylated DES(1-6)IGF-II is commercially available and exploits the analog's strongly reduced IGFBP binding while retaining near-wild-type receptor affinity [4]. Because the biotinylated form does not substantially bind IGFBPs, it can be used for selective detection of IGF-II receptors (both type 1 and type 2) on Western blots, in immunohistochemistry, and in receptor binding studies without the confounding signal from IGFBP interaction [4]. This represents a procurement-relevant application: laboratories performing IGF-II receptor characterization should select the biotinylated DES(1-6)IGF-II over biotinylated wild-type IGF-II to eliminate IGFBP background [4].

Quote Request

Request a Quote for HUMAN DES(1-6)IGF-II

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.